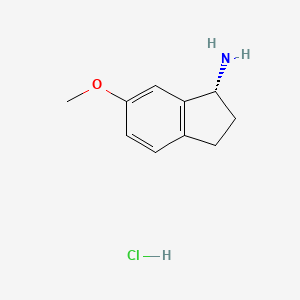

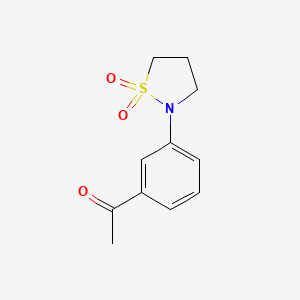

![molecular formula C16H19NO B1455413 {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine CAS No. 1179138-52-3](/img/structure/B1455413.png)

{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine

Übersicht

Beschreibung

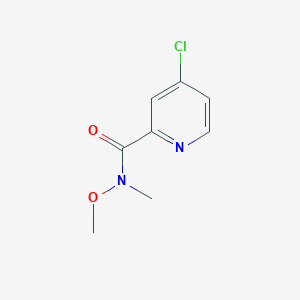

“{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine” is a chemical compound with the CAS Number: 1179138-52-3 . It has a molecular weight of 241.33 . The IUPAC name for this compound is N-[1-(2’-methoxy[1,1’-biphenyl]-4-yl)ethyl]-N-methylamine .

Molecular Structure Analysis

The InChI code for “{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine” is 1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

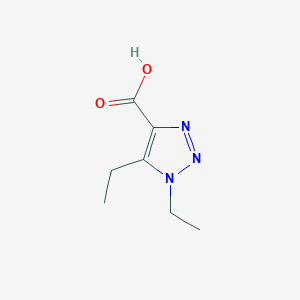

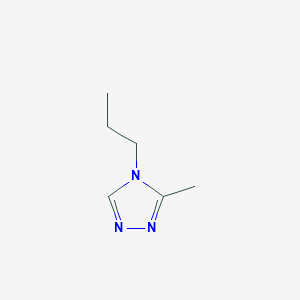

This compound is used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles containing the 1,2,3-triazole moiety, for instance, display significant biological activities and are known for their anti-HIV, antitubercular, antiviral, antibacterial, and anticancer properties .

Development of Medicinal Scaffolds

The structural motif of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine is found in several medicinal scaffolds. These scaffolds have been utilized in the development of medications that demonstrate a wide range of therapeutic activities .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, this compound can be used to prepare more complex organic molecules. It serves as a precursor for various alkylation reactions, which are fundamental in constructing complex organic structures .

Inhibition of Monoamine Oxidase

In biochemical research, derivatives of this compound have been studied for their ability to inhibit monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters, and its inhibition can be relevant for treating certain neurological disorders .

Molecular Structure Determination

The compound’s derivatives are used in studies involving molecular structure determination through techniques like NMR spectroscopy and X-ray crystallography. This is essential for understanding the molecular architecture and designing drugs with specific target interactions .

Click Chemistry Applications

Click chemistry is a field of chemical synthesis that is simple, high-yielding, and widely applicable. Derivatives of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine are used in click chemistry to produce a variety of substituted derivatives, particularly triazoles .

Cell Viability Studies

In pharmacological research, this compound’s isomers have been synthesized and tested for cell viability on cancer cell lines, such as HeLa cells. This helps in assessing the therapeutic potential of new drugs .

Wirkmechanismus

Target of Action

- Phenytoin primarily targets voltage-gated sodium channels (VGSCs), specifically the VGSC α-subunit. By binding to VGSCs, phenytoin stabilizes the inactive state of the channel, reducing neuronal excitability and preventing repetitive firing during seizures .

Mode of Action

- Phenytoin binds to the VGSC α-subunit in its inactive state, blocking sodium influx during depolarization. This reduces neuronal excitability, inhibits repetitive action potentials, and suppresses seizure activity .

Biochemical Pathways

- Phenytoin’s primary effect occurs in neurons, where it modulates sodium channel activity. Reduced sodium influx leads to decreased neurotransmitter release and dampened neuronal firing, ultimately preventing seizures .

Pharmacokinetics

- Phenytoin is well-absorbed orally but has variable bioavailability due to saturation of hepatic metabolism. It binds extensively to plasma proteins (albumin). Primarily metabolized by hepatic cytochrome P450 enzymes (CYP2C9 and CYP2C19). Eliminated via urine (both unchanged and as metabolites).

Result of Action

- Reduced neuronal excitability, decreased glutamate release, and altered neurotransmission. Suppression of abnormal electrical activity, preventing seizures .

Action Environment

- Phenytoin efficacy can be influenced by factors such as liver function, drug interactions, and adherence to dosing. Proper storage (avoiding extreme temperatures) ensures stability and potency .

Eigenschaften

IUPAC Name |

1-[4-(2-methoxyphenyl)phenyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNASJSRFXGKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

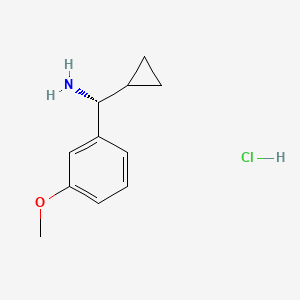

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)

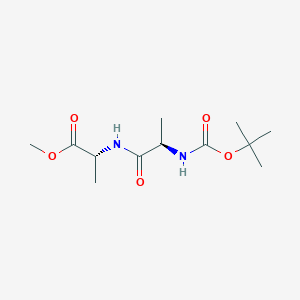

![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)